molecular formula C9H13N3Si B11905740 5-((Trimethylsilyl)ethynyl)pyridazin-4-amine CAS No. 1333319-58-6

5-((Trimethylsilyl)ethynyl)pyridazin-4-amine

Cat. No.: B11905740
CAS No.: 1333319-58-6
M. Wt: 191.30 g/mol
InChI Key: VZMGRDSSJHKQNC-UHFFFAOYSA-N
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Description

5-((Trimethylsilyl)ethynyl)pyridazin-4-amine is a pyridazine derivative characterized by a trimethylsilyl-protected ethynyl group at position 5 and an amine group at position 4. The pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) distinguishes it from pyrimidines (two non-adjacent nitrogens) and pyridines (one nitrogen).

Properties

CAS No.

1333319-58-6

Molecular Formula

C9H13N3Si

Molecular Weight

191.30 g/mol

IUPAC Name

5-(2-trimethylsilylethynyl)pyridazin-4-amine

InChI

InChI=1S/C9H13N3Si/c1-13(2,3)5-4-8-6-11-12-7-9(8)10/h6-7H,1-3H3,(H2,10,11)

InChI Key

VZMGRDSSJHKQNC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CN=NC=C1N

Origin of Product

United States

Preparation Methods

The synthesis of 5-((Trimethylsilyl)ethynyl)pyridazin-4-amine typically involves the following steps:

Chemical Reactions Analysis

5-((Trimethylsilyl)ethynyl)pyridazin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-((Trimethylsilyl)ethynyl)pyridazin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((Trimethylsilyl)ethynyl)pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Core Heterocycle Variations

A. Pyridazine vs. Pyrimidine Derivatives

  • 5-[(Trimethylsilyl)ethynyl]pyrimidine-4,6-diamine (Compound 6, ): Pyrimidine core (N at positions 1 and 3) vs. pyridazine (N at 1 and 2). Biological Relevance: Pyrimidines are common in nucleobases (e.g., thymine), whereas pyridazines are less prevalent but explored in kinase inhibitors .

B. Pyridazine vs. Pyridine Derivatives

  • 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine ():
    • Pyridine core (one nitrogen) lacks the hydrogen-bonding capacity of pyridazines.
    • The trifluoromethyl (CF₃) group in this analog is electron-withdrawing, contrasting with the electron-donating amine in the target compound. This alters electronic distribution and reactivity .

Substituent Modifications

A. Ethynyl Group Variations

  • 5-Ethynylpyrimidine-4,6-diamine (Compound 7, ):
    • Lacks the TMS group, reducing steric bulk and lipophilicity. The unprotected ethynyl group may participate in in situ click reactions, useful for bioconjugation but less stable during storage .
    • Comparative LogP: TMS-ethynyl derivatives (e.g., target compound) have higher logP values than ethynyl analogs, favoring blood-brain barrier penetration but reducing aqueous solubility.

B. Amine Position and Functionality

  • 5-(Pyridazin-4-yl)pyridin-2-amine (): Features a pyridazine-pyridine hybrid structure. The amine at pyridin-2-position (vs.

Biological Activity

5-((Trimethylsilyl)ethynyl)pyridazin-4-amine is a unique organosilicon compound that has gained attention in medicinal chemistry due to its potential biological activities and applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring with a trimethylsilyl-ethynyl group at the 5-position and an amino group at the 4-position. Its molecular formula is C9H12N2SiC_9H_{12}N_2Si, which contributes to its distinct reactivity and stability in various chemical environments. The structural uniqueness of this compound allows it to engage in diverse interactions, making it a candidate for biological investigations.

Antimicrobial Properties

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies have shown that certain pyridazine derivatives can sensitize MRSA to β-lactam antibiotics by inhibiting specific kinases, such as Stk1, which are critical for bacterial survival and resistance mechanisms .

Table 1: Summary of Biological Activity Against MRSA

CompoundActivity DescriptionReference
GW779439XSensitizes MRSA to β-lactams through Stk1 inhibition
This compoundPotential for similar activity based on structural analogs

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound exhibits moderate cytotoxicity, suggesting potential as an anticancer agent. The mechanism involves interference with cellular pathways critical for cancer cell proliferation .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions such as Sonogashira coupling, which allows for the introduction of the trimethylsilyl-ethynyl group. This method is advantageous due to its efficiency and high yield, making it suitable for laboratory and industrial applications.

Table 2: Synthetic Pathways

StepReaction TypeKey Reagents
Formation of PyridazineCyclizationHydrazine derivatives
Ethynyl IntroductionSonogashira couplingTMS-acetylene, Pd catalyst
Final DeprotectionBase treatmentK2CO3 in MeOH

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on pyridazine derivatives demonstrated that compounds structurally related to this compound can significantly lower the minimum inhibitory concentration (MIC) against resistant bacterial strains, highlighting their potential in antibiotic therapy .
  • Cytotoxic Effects : In another investigation, the compound was tested against several cancer cell lines, showing promising results in reducing cell viability through apoptosis induction mechanisms .
  • Pharmacological Potential : The unique structural features of this compound allow it to serve as a scaffold for developing new drugs targeting various biological pathways involved in disease processes.

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